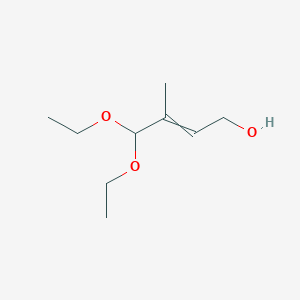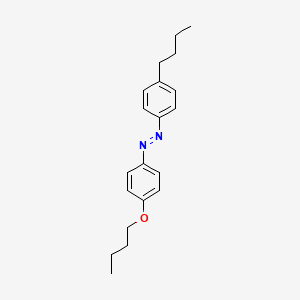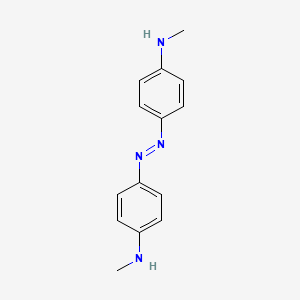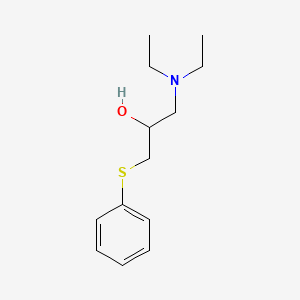
4,4-Diethoxy-3-methylbut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethoxy-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C9H18O2. It is also known by its IUPAC name, 1,1-diethoxy-3-methyl-2-butene. This compound is characterized by its two ethoxy groups attached to a butene backbone, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Diethoxy-3-methylbut-2-en-1-ol can be synthesized through various methods. One common route involves the reaction of isovaleraldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which is then converted to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction rate and product stability .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diethoxy-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4,4-Diethoxy-3-methylbut-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 4,4-diethoxy-3-methylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bond in the butene backbone also plays a crucial role in its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diethoxy-3-methyl-2-butene: This compound shares a similar structure but lacks the hydroxyl group.
3-Methylbut-2-en-1-ol:
Uniqueness
4,4-Diethoxy-3-methylbut-2-en-1-ol is unique due to its combination of ethoxy groups and a hydroxyl group, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in various chemical processes .
Eigenschaften
CAS-Nummer |
26586-01-6 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
4,4-diethoxy-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C9H18O3/c1-4-11-9(12-5-2)8(3)6-7-10/h6,9-10H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
VKZQDLLGUNIIRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=CCO)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)

![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)

![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)


![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)

![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
